1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Übersicht

Beschreibung

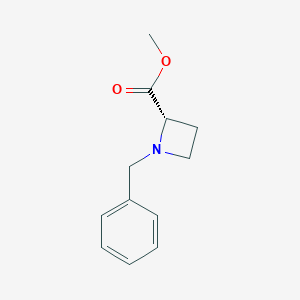

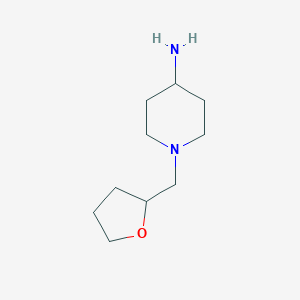

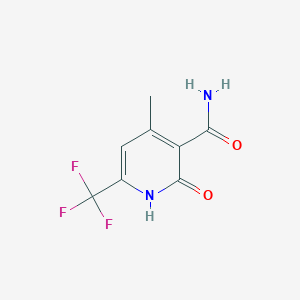

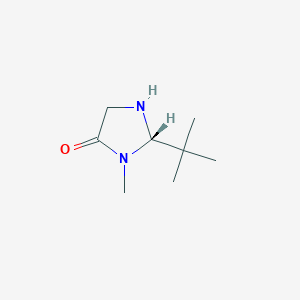

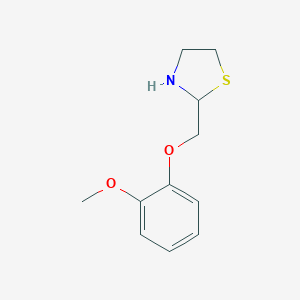

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine is a compound with the molecular formula C10H20N2O . It has a molecular weight of 184.28 g/mol . This compound is categorized as a heterocyclic organic compound .

Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is 1-(oxolan-2-ylmethyl)piperidin-4-amine . The InChI is 1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 . The Canonical SMILES is C1CC(OC1)CN2CCC(CC2)N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.28 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass is 184.157563266 g/mol, and the monoisotopic mass is also 184.157563266 g/mol . The topological polar surface area is 38.5 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Recent developments in chemical synthesis highlight the utility of compounds like 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine in forming C-N bond through cross-coupling reactions. These processes are essential in organic synthesis, contributing to the creation of complex molecules. A literature review emphasizes the role of recyclable copper catalyst systems in these reactions, underscoring the importance of such compounds in sustainable chemical practices (Kantam et al., 2013).

Pharmacological Research

In the realm of pharmacological research, compounds with structures related to 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine are scrutinized for their potential in treating neuropsychiatric disorders. Specifically, the design of dopamine D2 receptor ligands, which are crucial in managing conditions like schizophrenia and depression, incorporates similar chemical frameworks. Such studies provide a comprehensive understanding of the therapeutic potential of these compounds, highlighting their critical role in drug development (Jůza et al., 2022).

Material Science

In material science, the incorporation of amine-functionalized compounds in the synthesis of metal-organic frameworks (MOFs) represents a significant area of research. These frameworks have a broad range of applications, from gas storage and separation to catalysis. The functionalization with amine groups, akin to the functionality present in 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, enhances the interaction with specific molecules, such as CO2, thereby improving the efficiency of MOFs in targeted applications (Lin et al., 2016).

Environmental Applications

The environmental application of amine-related compounds extends to the degradation of hazardous substances. Advanced oxidation processes (AOPs) utilizing such compounds have shown promise in breaking down nitrogen-containing pollutants. This research underscores the potential of using amine-functionalized agents in mitigating environmental pollutants, contributing to cleaner water and soil (Bhat & Gogate, 2021).

Eigenschaften

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQSHZQUNROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)